2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol
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Overview
Description
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperazine ring and nitrophenol moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their affinity to alpha1-adrenergic receptors.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Uniqueness
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenol moiety with a dimethylphenyl-substituted piperazine ring sets it apart from other similar compounds, potentially offering unique therapeutic benefits and applications .
Properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-4-15(2)18(11-14)21-9-7-20(8-10-21)13-16-12-17(22(24)25)5-6-19(16)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHANIRQQBTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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